molecular formula C9H3F3INO2 B8628623 1H-Indole-2,3-dione, 5-iodo-6-(trifluoromethyl)-

1H-Indole-2,3-dione, 5-iodo-6-(trifluoromethyl)-

Cat. No. B8628623
M. Wt: 341.02 g/mol
InChI Key: MBEXXRSAEJRWIV-UHFFFAOYSA-N
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Patent
US07186841B2

Procedure details

N-Iodosuccinimide (25.0 g, 119.5 mmol) was added to a stirred mixture of 6-trifluoromethylisatin (10.3 g, 47.8 mmol) and triflic acid (75 g) at 0° C. under nitrogen. The ice bath was removed and stirring at room temperature was continued for 7 h. The mixture was poured into ice-water and was extracted with EtOAc. The combined organic extracts were evaporated under reduced pressure and the residue was triturated with CHCl3 to produce a yellow-orange solid. Filtration of the crude solid and purification by recrystallization from CHCl3 gave 5-iodo-6-trifluoromethylisatin xxxiii (10.4 g) as an orange solid. 1H NMR (DMSO-d6) δ 7.17(s, 1 H), 8.08(s, 1 H), 11.27(s, 1 H); ms 340.0 (M−H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]N1C(=O)CCC1=O.[F:9][C:10]([F:23])([F:22])[C:11]1[CH:19]=[C:18]2[C:14]([C:15](=[O:21])[C:16](=[O:20])[NH:17]2)=[CH:13][CH:12]=1.OS(C(F)(F)F)(=O)=O>>[I:1][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][C:11]=1[C:10]([F:9])([F:22])[F:23])[NH:17][C:16](=[O:20])[C:15]2=[O:21]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
10.3 g
Type
reactant
Smiles
FC(C1=CC=C2C(C(NC2=C1)=O)=O)(F)F
Name
Quantity
75 g
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
The mixture was poured into ice-water
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with CHCl3
CUSTOM
Type
CUSTOM
Details
to produce a yellow-orange solid
FILTRATION
Type
FILTRATION
Details
Filtration of the crude
CUSTOM
Type
CUSTOM
Details
solid and purification
CUSTOM
Type
CUSTOM
Details
by recrystallization from CHCl3

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
IC=1C=C2C(C(NC2=CC1C(F)(F)F)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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